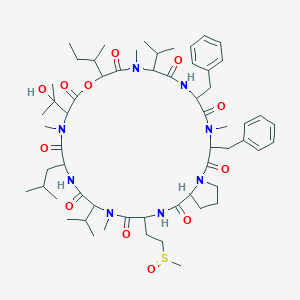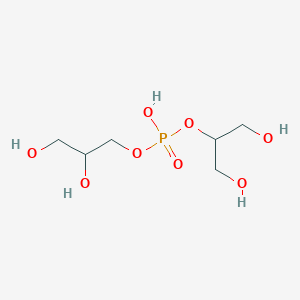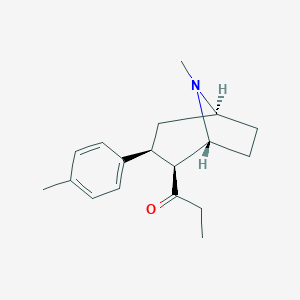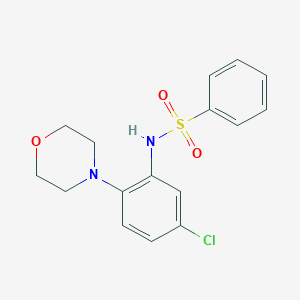
Aureobasidin S1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aureobasidin S1 is a cyclic depsipeptide that is produced by the fungus Aureobasidium pullulans. It has been found to have a wide range of biological activities, including antifungal, antitumor, and insecticidal properties. In
Applications De Recherche Scientifique
Inhibition of Fungal Growth and Infectivity
- Aureobasidin A (AbA) is known for its inhibition of fungal growth. It targets an enzyme essential for the formation of inositol phosphorylceramide in fungi like Saccharomyces cerevisiae. Mutations conferring resistance to AbA suggest a connection between sphingolipid biosynthesis and the drug's mechanism of action (Tani & Kuge, 2010).
- Another study highlights AbA's effectiveness against Candida species, significantly inhibiting planktonic and biofilm cells, demonstrating its potential as an antifungal agent (Tan & Tay, 2013).
Antiparasitic Properties
- AbA has been found effective against Leishmania amazonensis, inhibiting its growth and infectivity. This indicates its potential as a pharmacological tool in studying lipid metabolism inhibition in Leishmania species (Tanaka, Valero, Takahashi, & Straus, 2007).
Broad-Spectrum Antifungal Applications
- Research has shown that AbA is a potent, broad-spectrum antifungal agent. It has been modified to target a range of fungi, including those resistant to other treatments, making it a promising candidate for industrial production as an antifungal drug (Wuts et al., 2015).
Postharvest Pathogen Inhibition
- AbA exhibits inhibitory effects on pathogenic fungi causing postharvest diseases in fruits. Its targeting of inositol phosphorylceramide synthase, an enzyme absent in mammals, makes it a promising candidate for controlling fruit decay while maintaining safety (Liu et al., 2007).
Synthesis and Molecular Characterization
- Studies focusing on the synthesis of AbA and its analogs contribute to understanding its structure and potential modifications for enhanced efficacy. The total synthesis of aureobasidins, including efforts to synthesize specific precursors, expands the potential for creating effective antifungal agents (Maharani et al., 2017).
Antifouling and Antimicrobial Properties
- Aureobasidin exhibits significant antifouling and antimicrobial properties, as seen in marine-derived fungi. This suggests its potential application in controlling microbial growth in marine environments (Abdel-Lateff et al., 2009).
Propriétés
Numéro CAS |
153954-71-3 |
|---|---|
Nom du produit |
Aureobasidin S1 |
Formule moléculaire |
C11H13BrMgO2 |
Poids moléculaire |
1135.5 g/mol |
Nom IUPAC |
3,6-dibenzyl-12-butan-2-yl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-24-(2-methylsulfinylethyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C59H90N8O12S/c1-16-38(8)48-57(75)65(13)47(37(6)7)52(70)62-43(33-39-24-19-17-20-25-39)54(72)63(11)45(34-40-26-21-18-22-27-40)56(74)67-30-23-28-44(67)50(68)60-41(29-31-80(15)78)53(71)64(12)46(36(4)5)51(69)61-42(32-35(2)3)55(73)66(14)49(58(76)79-48)59(9,10)77/h17-22,24-27,35-38,41-49,77H,16,23,28-34H2,1-15H3,(H,60,68)(H,61,69)(H,62,70) |
Clé InChI |
LWWLFVPYKYLVRJ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CCS(=O)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C |
SMILES canonique |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CCS(=O)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C |
Synonymes |
Aureobasidin S1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide](/img/structure/B234741.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)






![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)




![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)